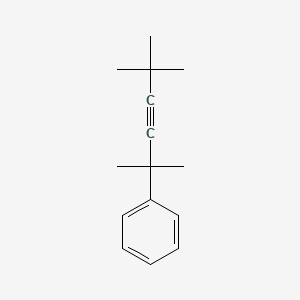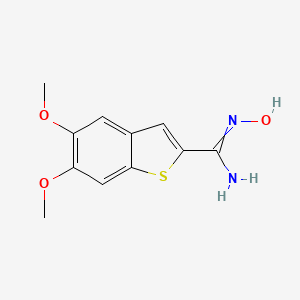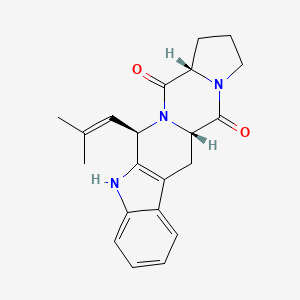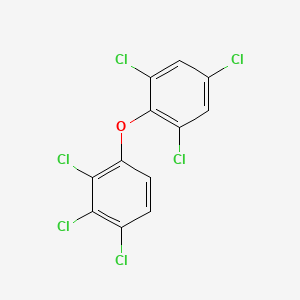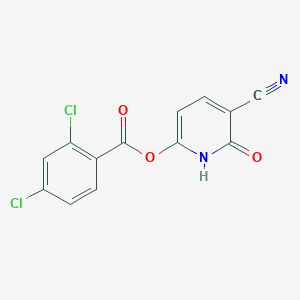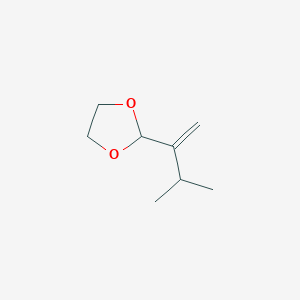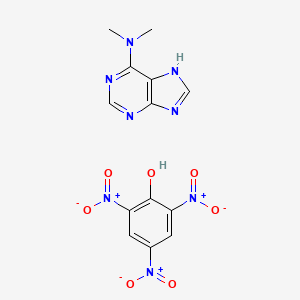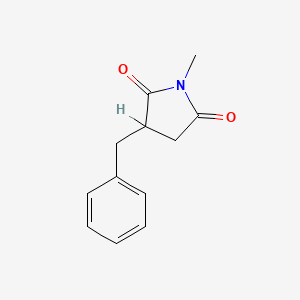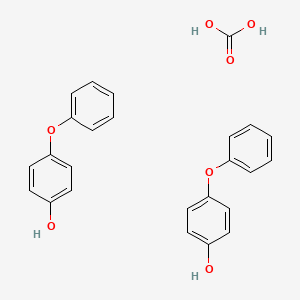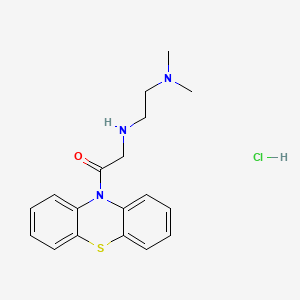
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride typically involves multiple steps. One common method starts with the reaction of phenothiazine with N-(2-(dimethylamino)ethyl)glycine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired purity levels.
化学反应分析
Types of Reactions
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced phenothiazine derivatives
Substitution: Various substituted phenothiazine derivatives
科学研究应用
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to cellular signaling and neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic and antiemetic properties.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
作用机制
The mechanism of action of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. By binding to these targets, the compound can modulate cellular signaling pathways, leading to its pharmacological effects. For example, its antipsychotic effects are believed to result from its antagonistic action on dopamine receptors, while its antiemetic properties are linked to its ability to block histamine H1 receptors.
相似化合物的比较
Similar Compounds
Promethazine: A phenothiazine derivative with antihistaminic and antiemetic properties.
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.
Uniqueness
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a dimethylaminoethyl group and a glycyl moiety differentiates it from other phenothiazine derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic effects.
属性
CAS 编号 |
98721-88-1 |
|---|---|
分子式 |
C18H22ClN3OS |
分子量 |
363.9 g/mol |
IUPAC 名称 |
2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone;hydrochloride |
InChI |
InChI=1S/C18H21N3OS.ClH/c1-20(2)12-11-19-13-18(22)21-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)21;/h3-10,19H,11-13H2,1-2H3;1H |
InChI 键 |
BBBKAMYZFCVSIW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)
